3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

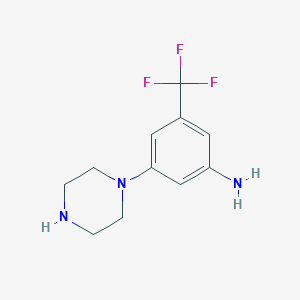

- It features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) and a trifluoromethyl group attached to an aniline moiety.

- The compound’s structure is as follows:

C₁₀H₁₁F₃N₂

3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline: , is a chemical compound with the molecular formula C₁₀H₁₁F₃N₂.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- In the case of anti-tubercular activity, it likely targets essential enzymes or pathways in Mycobacterium tuberculosis.

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

3-(Piperazin-1-YL)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a trifluoromethyl-substituted aniline, which enhances its pharmacological properties. The synthesis typically involves the reaction of piperazine with trifluoromethyl aniline derivatives, facilitating the introduction of the piperazine group while maintaining the trifluoromethyl functionality.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. For instance, a study demonstrated that derivatives with piperazine groups showed significant activity against plant viruses, suggesting potential applications in antiviral drug development .

- Kinase Inhibition : The compound's structural features allow it to interact with various kinases. Notably, modifications in the piperazine moiety have been associated with enhanced inhibition of BCR-ABL kinase, particularly in imatinib-resistant mutants . This highlights its potential as a therapeutic agent in treating certain types of leukemia.

- Antiparasitic Activity : Some analogs of this compound have shown promising results against malaria and other parasitic infections. The incorporation of polar functional groups has been noted to improve aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound likely acts as an inhibitor by binding to specific active sites on target enzymes, such as kinases. This interaction can prevent the phosphorylation processes critical for cell signaling and proliferation .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between this compound and its biological targets. For instance, molecular docking analyses suggest that the trifluoromethyl group enhances binding through hydrophobic interactions while the piperazine nitrogen can form hydrogen bonds with key residues in target proteins .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Properties

Molecular Formula |

C11H14F3N3 |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

3-piperazin-1-yl-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)8-5-9(15)7-10(6-8)17-3-1-16-2-4-17/h5-7,16H,1-4,15H2 |

InChI Key |

GRZPBCDAMJHWCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.